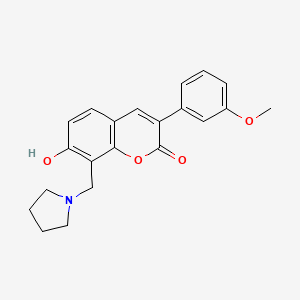
7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known as Hesperetin Pyrrolidine, is a flavonoid compound that has shown promising results in scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
Synthesis and Biological Activities
Research has focused on synthesizing derivatives of chromen-2-one and exploring their antimicrobial and antioxidant activities. For instance, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides demonstrated potential antimicrobial and antioxidant properties, indicating the therapeutic potential of these compounds in treating infectious diseases and conditions associated with oxidative stress (Hatzade et al., 2008).
Photochromic Materials and Natural Products
Chromene chromium carbene complexes have been utilized in synthesizing naphthopyran and naphthopyrandione units, which are key components of photochromic materials and some biologically active natural products. This research highlights the compound's role in developing materials that change color in response to light, with applications ranging from optical storage to sun protection (Rawat et al., 2006).
Monoamine Oxidase Inhibitors
A series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones have been synthesized and investigated for their selective inhibitory activity against monoamine oxidase A (MAO A), a key enzyme in the metabolism of neurotransmitters. These compounds offer a new approach to designing MAO A inhibitors, which could be beneficial for treating neurological disorders (Mattsson et al., 2014).
Fluorescent Probes
The development of ratiometric fluorescent probes based on dicyanomethylene-4H-chromene platforms has been reported, demonstrating significant sensitivity and selectivity for pH variations. Such probes are valuable tools in biological and chemical sensing, allowing for precise measurements of pH in various environments (Liu et al., 2017).
Cancer Research
Novel terpyridine-skeleton molecules, including those with chromeno[4,3-b]pyridine cores, have been synthesized and evaluated for their ability to inhibit tumor growth and metastasis. These compounds target topoisomerases, enzymes involved in DNA replication, and have shown promise as dual catalytic inhibitors with potential applications in cancer therapy (Kwon et al., 2015).
properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-16-6-4-5-14(11-16)17-12-15-7-8-19(23)18(20(15)26-21(17)24)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPQXEPXCPOZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

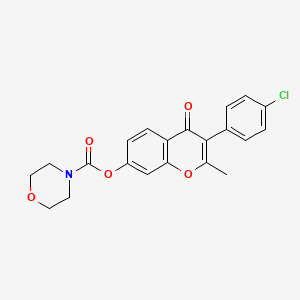

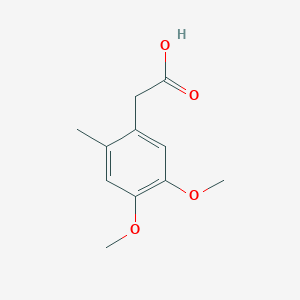

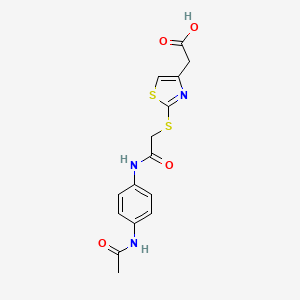
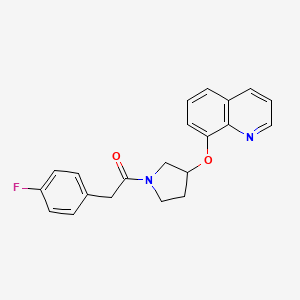

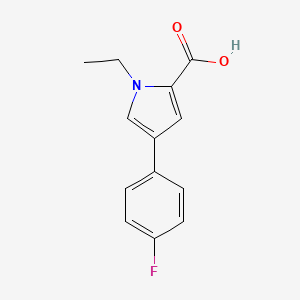
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)



![[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2727624.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2727625.png)